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Introduction

Tertiary amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and other
functional organic molecules. Their synthesis is a cornerstone of modern organic chemistry.
Carbamates serve as versatile precursors for the synthesis of tertiary amines, offering
advantages in terms of stability, handling, and the ability to act as protecting groups. This
document provides detailed protocols for three distinct methods for the synthesis of tertiary
amines from carbamates: Extrusive Alkylation of Carbamates, Direct Reduction of Carbamates,
and a classical two-step approach involving Carbamate Deprotection followed by Reductive
Amination.

Method 1: One-Pot Extrusive Alkylation of
Carbamates

This novel, step-economical method allows for the direct conversion of carbamates to tertiary
amines in a one-pot procedure. The reaction proceeds via the formation of a silyl carbamate
intermediate upon treatment with trimethylsilyl iodide (TMSI), followed by an in-situ alkylation
facilitated by a basic quench. This approach avoids the need for separate deprotection and
alkylation steps, offering a more efficient synthetic route.[1]
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Caption: Extrusive Alkylation Workflow.

Experimental Protocol

General Procedure for the One-Pot Extrusive Alkylation of Carbamates:[1]

e To a microwave vial charged with a solution of the carbamate (1.0 equiv) in acetonitrile (0.22
M), add trimethylsilyl iodide (TMSI, 2.0 equiv).

o Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 15 minutes.
o Cool the reaction mixture to room temperature.

e Add potassium carbonate (K2COs, 3.0 equiv) and water (3.0 equiv).

« Stir the resulting suspension vigorously at room temperature for 12 hours.

o Upon completion, dilute the reaction mixture with water and extract with an organic solvent
(e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
tertiary amine.
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Suantitative

Substrate (Carbamate) Product (Tertiary Amine) Yield (%)
N-Boc-piperidine N-phenethyl-piperidine 87
N-Cbz-pyrrolidine N-benzyl-pyrrolidine 75
N-Boc-morpholine N-phenethyl-morpholine 82
N-Cbz-N-methylaniline N-benzyl-N-methylaniline 68

Yields are isolated yields after purification.[1]

Method 2: Direct Reduction of Tertiary Carbamates

Tertiary amines can be synthesized by the direct reduction of the corresponding tertiary
carbamates using a strong reducing agent such as lithium aluminum hydride (LiAlH4). This
method effectively removes the carbonyl group of the carbamate, replacing it with a methylene
group, to furnish the tertiary amine. This approach is particularly useful when the desired
tertiary amine is structurally similar to a readily available carbamate.

Experimental Workflow Diagram
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Caption: Direct Reduction Workflow.

Experimental Protocol

General Procedure for the Reduction of a Tertiary Carbamate with LiAIH4:[2][3]

o To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add
a suspension of lithium aluminum hydride (LiAlH4, 1.5-3.0 equiv) in a dry ethereal solvent
(e.g., diethyl ether or tetrahydrofuran (THF)).
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e Cool the suspension to 0 °C in an ice bath.

e Slowly add a solution of the tertiary carbamate (1.0 equiv) in the same dry solvent to the
LiAIH4 suspension.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 2-16 hours, monitoring the reaction by thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential
slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then
again by water (Fieser workup).

« Stir the resulting granular precipitate at room temperature for 30 minutes.
« Filter the precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

» Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield the crude tertiary amine.

« If necessary, purify the product by distillation or column chromatography.

Suantitative [

Substrate (Carbamate) Product (Tertiary Amine) Yield (%)

Methyl (2S)-2-propylpiperidine-
Y1 (25)-2-propylpip (S)-1-methyl-2-propylpiperidine 64
1-carboxylate

Ethyl N,N-dibenzylcarbamate Tribenzylamine ~90 (not specified)

Methyl N-benzyl-N- . o
N-benzyl-N-methylaniline ~85 (not specified)

phenylcarbamate

Ethyl N-ethyl-N- ) - .
N,N-diethylaniline ~90 (not specified)

phenylcarbamate

Yields are based on literature examples and may vary depending on the specific substrate and
reaction conditions.[2]
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Method 3: Carbamate Deprotection Followed by
Reductive Amination

A classical and highly versatile two-step approach involves the initial deprotection of a
carbamate-protected secondary amine, followed by the alkylation of the resulting secondary
amine to the desired tertiary amine. Reductive amination is a common and efficient method for
the second step, involving the reaction of the secondary amine with an aldehyde or ketone in
the presence of a reducing agent. This method allows for the introduction of a wide variety of
substituents onto the nitrogen atom.

Experimental Workflow Diagram
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Caption: Deprotection-Alkylation Workflow.

Experimental Protocols

Step 1: Deprotection of N-Boc-Protected Secondary Amine

Dissolve the N-Boc-protected secondary amine (1.0 equiv) in dichloromethane (DCM).
e Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.

 Allow the reaction mixture to warm to room temperature and stir for 1-4 hours until the
deprotection is complete (monitored by TLC or LC-MS).

e Remove the solvent and excess TFA under reduced pressure.

» Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous
sodium bicarbonate solution).

o Extract the aqueous layer with an organic solvent, dry the combined organic layers, and
concentrate to obtain the crude secondary amine, which can often be used in the next step
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without further purification.

Step 2: Reductive Amination of the Secondary Amine

e To a solution of the secondary amine (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv)

in a suitable solvent (e.qg., dichloromethane or 1,2-dichloroethane), add a reducing agent

such as sodium triacetoxyborohydride (NaBH(OACc)s, 1.5-2.0 equiv) in one portion.

 Stir the reaction mixture at room temperature for 2-24 hours until the reaction is complete.

e Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

o Separate the organic layer, and extract the aqueous layer with an organic solvent.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

» Purify the residue by flash column chromatography to afford the desired tertiary amine.[4]

Suantitative [

. Intermediate Product .
Starting Aldehyde/Keto . Overall Yield
Secondary (Tertiary
Carbamate . ne . (%)
Amine Amine)
N-Boc- ) ) ) ) High (not
) ) Dibenzylamine Formaldehyde Tribenzylamine -
dibenzylamine specified)
N-
N-Boc-piperidine  Piperidine Benzaldehyde o >90
Benzylpiperidine
N-
N-Boc- ]
) Morpholine Acetone Isopropylmorphol  >90
morpholine )
ine
N-Boc-N- N- N-Cyclohexyl-N- )
] ] _High (not
methylbenzylami  methylbenzylami  Cyclohexanone methylbenzylami »
specified)
ne ne ne
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Yields are representative for the two-step process and can vary based on the specific
substrates and reaction conditions.

Conclusion

The synthesis of tertiary amines from carbamates can be achieved through several effective
protocols. The choice of method depends on the specific target molecule, the availability of
starting materials, and the desired efficiency. The one-pot extrusive alkylation offers a rapid and
innovative approach. Direct reduction provides a straightforward conversion for structurally
related compounds. The classical deprotection followed by reductive amination remains a
robust and versatile strategy for introducing a wide range of substituents. These detailed
protocols and comparative data will aid researchers in selecting the most suitable method for
their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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